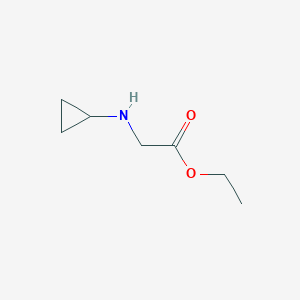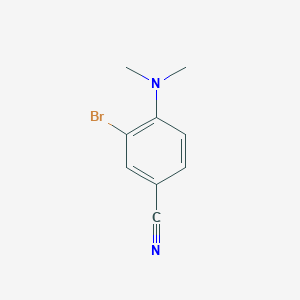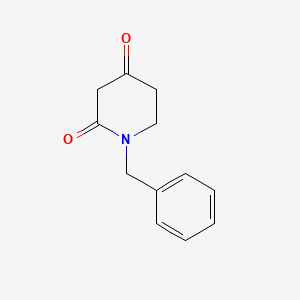![molecular formula C10H9BrN2O B1289359 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazol CAS No. 362529-03-1](/img/structure/B1289359.png)
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives is a topic of significant interest due to their potential applications in various fields. The synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds, as described in one study, involves the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds. This process is initiated by sodium dithionite and takes place in aqueous acetonitrile solution at ambient temperature, yielding moderate yields of difluoromethylenated oxadiazole-containing compounds .
Another synthetic approach involves the reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide. This reaction leads to the formation of 3-dimethylamino- and 3-dimethylaminomethyleneamino-5-phenyl-1,2,4-oxadiazoles, with the latter being a result of a new deoxygenative coupling reaction .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their chemical properties and reactivity. The spectral and density functional studies on 2-R-5-phenyl-1,3,4-oxadiazoles and their conjugate acids provide insights into the absorbance and fluorescence spectra of these compounds. The study indicates that in acidic media, a substantial red shift is observed due to the formation of conjugate acid forms. Theoretical calculations suggest that the 4H forms are the dominant acid forms, which is consistent with the experimental observations .
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives is diverse, as evidenced by the various reactions they undergo. For instance, 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles react with bromine to yield hydrazone perbromides or hydrazonyl bromides. These intermediates can undergo cyclisation to form a new 1,2,4-triazolo[3,4-b][1,3,4]oxadiazole ring system. The oxadiazole ring acts as a nucleophile in this process, attacking the labile carbon-bromine site in the hydrazonyl bromide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure and the substituents present on the ring. For example, novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives have been synthesized and characterized by various spectroscopic methods. These compounds were evaluated for their antibacterial activity, with one molecule demonstrating the best activity among all synthesized molecules, exhibiting weak to moderate inhibition potential .
The stability of the oxadiazole ring is also a point of interest. In the case of 3-oxo-4-amino-1,2,3-oxadiazole derivatives, pronounced acid/base stability has been observed. Theoretical calculations have been used to demonstrate the stability and structure of these compounds, which are important for understanding their reactivity and potential applications .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazol: und seine Derivate haben sich in der medizinischen Chemie aufgrund ihrer biologischen Aktivität als vielversprechend erwiesen. Sie wurden auf ihre potenziellen entzündungshemmenden, schmerzlindernden, krebshemmenden, antibakteriellen, antifungalischen und antiviralen Eigenschaften untersucht . Die Einführung der Brommethylgruppe kann weitere chemische Modifikationen ermöglichen, die möglicherweise zu neuen therapeutischen Mitteln führen.
Landwirtschaft
Im landwirtschaftlichen Sektor werden Oxadiazolderivate als Herbizide, Insektizide und Pflanzenschutzmittel eingesetzt. Ihre Wirksamkeit gegen eine Reihe von Bakterien, Viren und Pilzen macht sie für den Pflanzenschutz wertvoll . Die Brommethylgruppe könnte verwendet werden, um Verbindungen mit spezifischer Aktivität gegen landwirtschaftliche Schädlinge zu synthetisieren.
Materialwissenschaften
Verbindungen, die den Oxadiazolring enthalten, wie z. B. This compound, werden bei der Herstellung von hitzebeständigen Polymeren, Treibmitteln und Korrosionsschutzmitteln verwendet . Diese Materialien sind entscheidend für die Entwicklung von Produkten, die extremen Bedingungen und chemischen Einwirkungen standhalten können.
Elektronik
Die Elektronentransfer- und Lumineszenzeigenschaften von Oxadiazolderivaten machen sie für den Einsatz in elektronischen Geräten geeignet. Sie werden bei der Herstellung von Laserfarbstoffen, Szintillatoren, optischen Aufhellern und organischen Leuchtdioden (OLEDs) eingesetzt . Die Brommethylgruppe könnte die Anbringung zusätzlicher funktioneller Gruppen ermöglichen, die die elektronischen Eigenschaften dieser Materialien verändern.
Chemische Synthese
This compound: dient als vielseitiges Zwischenprodukt in der organischen Synthese. Die Brommethylgruppe ist ein reaktiver Griff, der verschiedene chemische Reaktionen eingehen kann, einschließlich Kupplungsreaktionen, die für den Aufbau komplexer Moleküle von grundlegender Bedeutung sind .
Wirkmechanismus
Target of Action
Bromomethylphenyl compounds have been used as precursors for various pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
Bromomethylphenyl compounds are often used in organic synthesis due to their reactivity . The bromomethyl group can undergo various reactions, potentially leading to changes in the target molecules.
Biochemical Pathways
Bromomethylphenyl compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may influence a range of biochemical pathways.
Pharmacokinetics
The bromomethylphenyl group is often used in drug design due to its potential to improve bioavailability .
Eigenschaften
IUPAC Name |
5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTXHMRWDVQEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593233 | |
| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362529-03-1 | |
| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362529-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





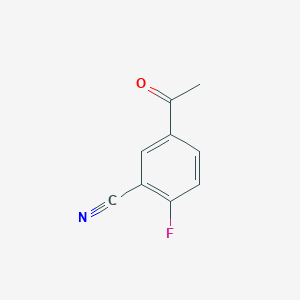
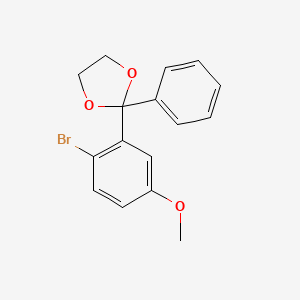
![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)
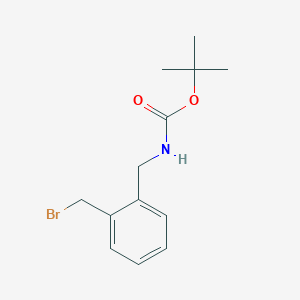

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)



